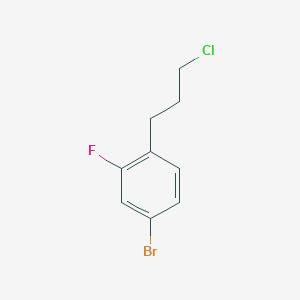

4-Bromo-1-(3-chloropropyl)-2-fluorobenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9BrClF |

|---|---|

Molecular Weight |

251.52 g/mol |

IUPAC Name |

4-bromo-1-(3-chloropropyl)-2-fluorobenzene |

InChI |

InChI=1S/C9H9BrClF/c10-8-4-3-7(2-1-5-11)9(12)6-8/h3-4,6H,1-2,5H2 |

InChI Key |

WTHGFHSMFVGSCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CCCCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of 4 Bromo 1 3 Chloropropyl 2 Fluorobenzene

Retrosynthetic Analysis and Strategic Design of Precursors

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials. wikipedia.org This process involves breaking bonds and converting functional groups in a reverse-synthetic direction, which helps in identifying potential synthetic routes and key intermediates. amazonaws.comnsf.gov For 4-Bromo-1-(3-chloropropyl)-2-fluorobenzene, the primary disconnections involve the carbon-carbon bond linking the chloropropyl side chain to the aromatic ring and the carbon-halogen bonds.

A logical retrosynthetic approach suggests two main pathways originating from the disconnection of the alkyl side chain:

Friedel-Crafts Alkylation Route: This involves disconnecting the bond between the aromatic ring and the propyl chain, leading to a halogenated aromatic scaffold, 1-bromo-4-fluorobenzene (B142099), and an alkylating agent like 1-bromo-3-chloropropane (B140262).

Friedel-Crafts Acylation-Reduction Route: A more controlled alternative involves disconnecting the side chain at the same position but envisioning its formation via a two-step process: Friedel-Crafts acylation with 3-chloropropanoyl chloride to form an intermediate ketone, followed by reduction of the carbonyl group.

Both strategies identify the 1-bromo-4-fluorobenzene scaffold as a crucial precursor. The subsequent sections detail the synthesis of this intermediate and the methodologies for introducing the chloropropyl side chain.

The synthesis of the 1-bromo-4-fluorobenzene intermediate is pivotal. The regiochemistry must be precisely controlled to obtain the desired para-substitution pattern. Two primary strategies are commonly employed.

Electrophilic Bromination of Fluorobenzene (B45895): The fluorine atom on a benzene (B151609) ring is an ortho-, para-directing group. Therefore, the direct bromination of fluorobenzene can yield the desired 1-bromo-4-fluorobenzene, although it often produces a mixture of ortho and para isomers. pressbooks.pub The reaction is typically carried out using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). google.com Strategic selection of catalysts and reaction conditions can influence the isomeric ratio.

Modified Schiemann Reaction: An alternative route to introduce the fluorine atom involves the diazotization of a corresponding bromoaniline followed by thermal decomposition of the resulting diazonium salt. The Schiemann reaction and its modifications provide a powerful method for converting arylamines into aryl fluorides. orgsyn.org For instance, starting with 4-bromoaniline, diazotization with sodium nitrite (B80452) in the presence of a fluoro-acid like hexafluorophosphoric acid, followed by decomposition, can yield 1-bromo-4-fluorobenzene. orgsyn.org

Table 1: Comparison of Synthetic Routes to 1-Bromo-4-fluorobenzene

| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Reference |

| Electrophilic Bromination | Fluorobenzene | Br₂, Lewis Acid (e.g., FeBr₃, AlCl₃) | Utilizes readily available starting material. | Can produce a mixture of ortho and para isomers, requiring separation. | google.com |

| Modified Schiemann Reaction | 4-Bromoaniline | NaNO₂, HBF₄ or HPF₆ | High regioselectivity for the fluorine position. | Involves multiple steps and potentially hazardous diazonium intermediates. | orgsyn.org |

Once the 1-bromo-4-fluorobenzene scaffold is obtained, the next critical step is the introduction of the 3-chloropropyl group. This is typically achieved through Friedel-Crafts reactions or by modifying an existing side chain.

Direct Friedel-Crafts Alkylation: This method involves reacting 1-bromo-4-fluorobenzene with a suitable three-carbon alkylating agent, such as 1-bromo-3-chloropropane or 1,3-dichloropropane, in the presence of a Lewis acid catalyst like AlCl₃. libretexts.org While direct, this reaction is prone to several limitations. The alkyl group being introduced is activating, which can lead to polyalkylation where more than one side chain is added to the ring. libretexts.org Furthermore, the carbocation intermediate formed during the reaction can undergo rearrangement, potentially leading to isomeric products. libretexts.org

Friedel-Crafts Acylation followed by Reduction: To circumvent the issues of polyalkylation and rearrangement, a two-step acylation-reduction sequence is often preferred. msu.edu

Acylation: 1-bromo-4-fluorobenzene is first reacted with 3-chloropropanoyl chloride and AlCl₃. This forms an acylium ion, which is not susceptible to rearrangement. rsc.org The resulting ketone, 3-chloro-1-(4-bromo-2-fluorophenyl)propan-1-one, is deactivated towards further substitution, thus preventing polyacylation. libretexts.org

Reduction: The carbonyl group of the ketone is then reduced to a methylene (B1212753) (-CH₂-) group. Common methods for this reduction include the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions. msu.edu

Side-Chain Modification: An alternative approach involves starting with a precursor that already contains a three-carbon side chain, which is then chemically modified. For example, 3-(4-bromophenyl)propan-1-ol (B1278338) can be converted to 1-bromo-4-(3-chloropropyl)benzene (B1281813) by treating the alcohol with thionyl chloride (SOCl₂). chemicalbook.comacs.org This method is effective if the precursor alcohol is readily accessible.

Table 2: Methodologies for Side Chain Introduction

| Method | Key Reagents | Advantages | Disadvantages | Reference |

| Friedel-Crafts Alkylation | 1-bromo-3-chloropropane, AlCl₃ | Direct, single-step reaction. | Prone to carbocation rearrangement and polyalkylation. | libretexts.orglibretexts.org |

| Friedel-Crafts Acylation & Reduction | 1. 3-chloropropanoyl chloride, AlCl₃ 2. Reduction agent (e.g., Zn(Hg), HCl) | Avoids rearrangement and polyacylation; provides better control. | Multi-step process with potentially lower overall yield. | libretexts.orgmsu.edu |

| Side-Chain Modification | Thionyl chloride (SOCl₂) on a precursor alcohol | High-yielding conversion of a specific functional group. | Requires the synthesis of a suitable side-chain-containing precursor. | chemicalbook.comacs.org |

Exploration of Mechanistic Pathways in Key Reaction Steps

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The synthesis of this compound relies on fundamental reactions in organic chemistry, primarily electrophilic aromatic substitution.

The bromination of fluorobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. wikipedia.orglibretexts.org The mechanism proceeds through three principal steps: masterorganicchemistry.combyjus.com

Generation of the Electrophile: The Lewis acid catalyst, such as FeBr₃, interacts with molecular bromine (Br₂). This interaction polarizes the Br-Br bond, weakening it and generating a highly reactive bromine electrophile, often represented as Br⁺ or a Br₂-FeBr₃ complex. libretexts.orgorganicchemistrytutor.com

Nucleophilic Attack and Formation of the Arenium Ion: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophilic bromine. byjus.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com The positive charge is delocalized across the ortho and para positions relative to the point of attack.

Deprotonation and Restoration of Aromaticity: A weak base, typically [FeBr₄]⁻ formed in the first step, removes a proton from the carbon atom that now bears the bromine substituent. masterorganicchemistry.com This step regenerates the aromatic ring and the Lewis acid catalyst. libretexts.org

The Friedel-Crafts reaction is the key method for forming the C-C bond between the aromatic ring and the side chain. libretexts.org

Alkylation Mechanism: The mechanism begins with the formation of a carbocation electrophile. libretexts.orgyoutube.com The Lewis acid (AlCl₃) abstracts the halide from the alkyl halide (e.g., 1-bromo-3-chloropropane), generating a primary carbocation. youtube.com This carbocation is then attacked by the π-electrons of the aromatic ring in a standard EAS mechanism, followed by deprotonation to restore aromaticity. youtube.com A significant drawback is that the initially formed primary carbocation can rearrange via a hydride shift to a more stable secondary carbocation, leading to an isomeric product. libretexts.org

Acylation Mechanism: The Friedel-Crafts acylation mechanism offers greater control. The Lewis acid reacts with the acyl chloride (3-chloropropanoyl chloride) to form a highly resonance-stabilized acylium ion (R-C≡O⁺). youtube.com This ion is a strong electrophile but does not undergo rearrangement. It is then attacked by the aromatic ring. The resulting ketone product is less reactive than the starting material because the acyl group is electron-withdrawing, which deactivates the ring and prevents further reactions. libretexts.org

Optimizing reaction conditions is essential for maximizing the yield of the desired product and minimizing the formation of impurities. researchgate.netfigshare.com

For Halogenation: The choice of catalyst, solvent, and temperature can significantly affect the isomer distribution in the bromination of fluorobenzene. A patent describes that using aluminum or iron halides as catalysts at temperatures between -10°C and 20°C can influence the reaction outcome. google.com Careful control of these parameters is necessary to favor the formation of the para isomer over the ortho isomer.

For Alkylation/Acylation: In Friedel-Crafts alkylation, controlling the stoichiometry of the reactants is crucial to minimize polyalkylation. libretexts.org Using a less reactive catalyst or lower temperatures can sometimes reduce the extent of carbocation rearrangement. For Friedel-Crafts acylation, the reaction is generally cleaner. Optimization focuses on the choice of solvent (e.g., dichloromethane (B109758), nitrobenzene) and ensuring the complete conversion of the starting material. rsc.orggoogle.com The subsequent reduction step also requires specific conditions; for instance, the Clemmensen reduction is performed in strong acid, while the Wolff-Kishner reduction uses strong base, and the choice depends on the stability of other functional groups in the molecule.

Modern Catalytic Approaches in the Synthesis of Aryl Halides

The construction of the this compound molecule involves the precise formation of carbon-carbon (C-C) and carbon-halogen (C-X) bonds on an aromatic ring. Modern organic synthesis heavily relies on transition metal catalysis to achieve these transformations with high efficiency and selectivity.

Applications of Transition Metal-Catalyzed Cross-Coupling for C-C and C-X Bond Formation

Transition metal-catalyzed cross-coupling reactions have become powerful and indispensable tools for the formation of C-C and C-X bonds. eie.grtcichemicals.com These reactions, often named after their discoverers (e.g., Suzuki-Miyaura, Heck, Negishi, Stille), typically employ palladium or nickel catalysts to couple an organometallic reagent with an organic halide. eie.grresearchgate.net

In the context of synthesizing this compound, these methods are particularly relevant for introducing the 3-chloropropyl side chain onto a pre-functionalized fluorobenzene ring. For instance, a Suzuki-Miyaura coupling could be envisioned where a boronic acid or ester derivative of the 3-chloropropyl group is coupled with a dihalogenated fluorobenzene, such as 1,4-dibromo-2-fluorobenzene, under palladium catalysis. The choice of catalyst, ligands, and reaction conditions is critical to control regioselectivity and ensure the reaction proceeds at the desired position. nih.govnih.gov

The general catalytic cycle for such a reaction involves three key steps:

Oxidative Addition: The aryl halide (e.g., a brominated fluorobenzene derivative) reacts with the low-valent transition metal catalyst (e.g., Pd(0)).

Transmetalation: The organometallic reagent (e.g., an organoboron compound) transfers its organic group to the metal center.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new C-C bond and regenerating the catalyst. tcichemicals.com

Recent advancements have focused on developing more active and stable catalysts, including those that operate under ligand-free conditions, which simplifies purification and reduces costs. rsc.org

| Cross-Coupling Reaction | Organometallic Reagent (R'-M) | Organic Halide (R-X) | Catalyst | Resulting Bond |

| Suzuki-Miyaura | Organoboron (e.g., R'-B(OH)₂) | Aryl/Vinyl Halide | Palladium/Nickel | C-C |

| Heck | Alkene | Aryl/Vinyl Halide | Palladium | C-C |

| Negishi | Organozinc (e.g., R'-ZnX) | Aryl/Vinyl/Alkyl Halide | Palladium/Nickel | C-C |

| Stille | Organotin (e.g., R'-SnBu₃) | Aryl/Vinyl Halide | Palladium | C-C |

| Buchwald-Hartwig | Amine/Alcohol | Aryl/Vinyl Halide | Palladium | C-N / C-O |

Utilization of Organometallic Reagents (e.g., Grignard Reagents) in Strategic Steps

Organometallic reagents, particularly Grignard reagents (organomagnesium halides), are fundamental in organic synthesis for forming new carbon-carbon bonds. libretexts.orgacs.org They are prepared by reacting an organic halide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the reagent. libretexts.orgacs.org

For the synthesis of this compound, a Grignard reagent could be used strategically. One possible route involves the formation of a Grignard reagent from a dihalo-fluorobenzene, such as 1-bromo-4-iodo-2-fluorobenzene. The more reactive carbon-iodine bond would preferentially react with magnesium to form the Grignard reagent. This organometallic intermediate could then be reacted with an electrophile containing the 3-chloropropyl chain, such as 1-chloro-3-iodopropane (B107403) or an appropriate epoxide followed by chlorination, to install the side chain. nih.govmasterorganicchemistry.com

The high reactivity of Grignard reagents makes them powerful nucleophiles, but also strong bases, which necessitates careful selection of substrates to avoid side reactions. libretexts.orgleah4sci.com For instance, the Grignard reagent must be prepared under anhydrous conditions as it reacts readily with water and other protic sources. libretexts.org The choice of the halide on the aromatic ring is also crucial; reactivity generally follows the trend I > Br > Cl. wikipedia.org

| Reagent Type | General Formula | Preparation | Key Characteristics |

| Grignard Reagent | R-MgX (X = Cl, Br, I) | R-X + Mg → R-MgX | Strong nucleophile and strong base; sensitive to protic solvents. libretexts.org |

| Organolithium | R-Li | R-X + 2Li → R-Li + LiX | Highly reactive, strong base; often more reactive than Grignard reagents. wikipedia.org |

| Organozinc | R-ZnX or R₂Zn | Transmetalation or direct insertion | Milder and more functional group tolerant than Grignard or organolithium reagents. |

| Organocuprate | R₂CuLi (Gilman reagent) | 2RLi + CuI → R₂CuLi + LiI | Softer nucleophiles; useful for conjugate additions and coupling with alkyl halides. |

Green Chemistry Principles Applied to the Synthesis of Halogenated Aromatics

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. taylorfrancis.comnih.gov These principles are increasingly important in the synthesis of halogenated aromatics, which traditionally can involve harsh reagents and environmentally persistent solvents. rsc.orgrsc.org

Solvent Selection and Minimization

Solvents account for a significant portion of the waste generated in chemical processes. nih.gov Green chemistry encourages the use of safer, more environmentally benign solvents and the minimization of solvent use altogether. Traditional halogenated solvents like dichloromethane and chloroform (B151607) are often effective but pose significant health and environmental risks. whiterose.ac.uk

In the synthesis of this compound, greener solvent alternatives should be considered for reaction and purification steps. Solvent selection guides, developed by pharmaceutical companies and academic groups, rank common solvents based on their environmental, health, and safety impacts. utoronto.cascribd.com Preferred solvents often include water, ethanol, isopropanol, and certain ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources. whiterose.ac.uknih.gov The choice of solvent can significantly impact process costs and CO2 emissions, with recycling being a key strategy to improve sustainability. rsc.org

| Solvent Class | Preferred / Recommended | Undesirable / To Be Avoided | Rationale for Classification |

| Alcohols | Methanol, Ethanol, Isopropanol | - | Generally low toxicity, biodegradable. utoronto.ca |

| Ethers | 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether (TBME) | Diethyl ether, 1,4-Dioxane, Tetrahydrofuran (THF) | Dioxane is a carcinogen; THF can form explosive peroxides; 2-MeTHF is a bio-based alternative. whiterose.ac.uk |

| Hydrocarbons | Heptane, Cyclohexane | Hexane (B92381), Benzene, Toluene | Benzene is a known carcinogen; hexane is a neurotoxin. Heptane is preferred. whiterose.ac.uk |

| Chlorinated | Dichloromethane (use minimized) | Chloroform, Carbon tetrachloride, 1,2-Dichloroethane | High toxicity, environmental persistence, ozone-depleting potential. whiterose.ac.uk |

| Dipolar Aprotics | - | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP) | High boiling points make removal difficult; reproductive toxicity concerns. whiterose.ac.uk |

Atom Economy and Waste Reduction Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgskpharmteco.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.com

Waste reduction strategies also involve:

Catalyst Recycling: Using heterogeneous catalysts or designing processes where homogeneous catalysts can be recovered and reused. mdpi.com

Waste Valorization: Converting byproducts into valuable chemicals. rsc.orgbohrium.com

Process Intensification: Using technologies like flow chemistry to improve yields, reduce reaction times, and minimize solvent volumes.

Reactivity Profiles and Transformational Chemistry of 4 Bromo 1 3 Chloropropyl 2 Fluorobenzene

Electrophilic Aromatic Substitution Reactions on the Fluorobenzene (B45895) Moiety

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. The mechanism generally proceeds in two steps: the initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, followed by the deprotonation of this intermediate to restore aromaticity. The first step, the formation of the arenium ion, is typically the slow, rate-determining step as it temporarily disrupts the stable aromatic system.

The regiochemical outcome of an EAS reaction on a substituted benzene (B151609) ring is dictated by the electronic properties of the substituents already present. Substituents influence both the rate of the reaction and the position of the incoming electrophile. They are broadly classified as either activating or deactivating groups, and as ortho-, para-, or meta-directors.

In the case of 4-Bromo-1-(3-chloropropyl)-2-fluorobenzene, the benzene ring is trisubstituted with a (3-chloropropyl) group, a fluorine atom, and a bromine atom. To predict the site of further electrophilic attack, the directing effects of each group must be considered.

Fluoro Group (-F): Halogens are a unique class of substituents. Due to their high electronegativity, they are deactivating via the inductive effect (-I), meaning they withdraw electron density from the ring through the sigma bond, making the ring less reactive than benzene itself. thieme-connect.com However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M effect). This resonance effect preferentially stabilizes the arenium ion intermediates for attack at the ortho and para positions. Thus, the fluorine atom is a deactivating, ortho-, para-director. stackexchange.com

Bromo Group (-Br): Similar to fluorine, bromine is also a deactivating, ortho-, para-director due to its combination of a strong inductive electron-withdrawing effect and a resonance electron-donating effect. stackexchange.com

(3-chloropropyl) Group: This alkyl-based substituent is considered a weak activating group. It donates electron density to the ring primarily through an inductive effect, which stabilizes the carbocation intermediate. Activating groups are ortho-, para-directors.

C3: Ortho to the (3-chloropropyl) group, meta to the fluoro group, and meta to the bromo group.

C5: Para to the fluoro group, ortho to the bromo group, and meta to the (3-chloropropyl) group.

C6: Ortho to the (3-chloropropyl) group, ortho to the fluoro group, and meta to the bromo group.

The directing effects of the three substituents are "reinforced" at position C5, which is para to the strongly directing fluorine atom and ortho to the bromine atom. While the alkyl group directs to C3 and C6, the combined ortho-, para-directing influence of the two halogens, particularly the strong para-directing effect of fluorine, makes C5 the most electronically enriched and sterically accessible position for an incoming electrophile. Position C6 is strongly disfavored due to steric hindrance from the adjacent (3-chloropropyl) group. Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C5 position.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |

|---|---|---|---|---|

| -(CH₂)₃Cl | C1 | Inductive Donor (+I) | Activating (Weak) | Ortho, Para (C3, C5, C6) |

| -F | C2 | Inductive Withdrawing (-I), Resonance Donor (+M) | Deactivating (Weak) | Ortho, Para (C3, C5) |

| -Br | C4 | Inductive Withdrawing (-I), Resonance Donor (+M) | Deactivating (Weak) | Ortho, Para (C3, C5) |

The mechanism of electrophilic aromatic substitution on this compound follows a well-established two-step pathway.

Formation of the Arenium Ion: The reaction begins with the attack of an electrophile (E⁺) on the π-electron system of the benzene ring. This is the rate-determining step. ck12.org When the attack occurs at the predicted C5 position, a resonance-stabilized carbocation intermediate, the arenium ion, is formed. The positive charge in this intermediate is delocalized across the ring, with significant contributions from resonance structures where the charge is on C2, C4, and C6.

Restoration of Aromaticity: In the second, faster step, a base (B:) removes a proton from the C5 carbon, which is now sp³-hybridized. The electrons from the C-H bond collapse back into the ring, restoring the stable aromatic system and yielding the final substituted product.

The stability of the arenium ion is key to determining the regioselectivity. For attack at C5, the positive charge is delocalized onto carbons bearing the fluoro (C2) and bromo (C4) substituents. The lone pairs on these halogens can participate in resonance, providing additional stabilization to the carbocation intermediate, even though they are inductively deactivating. This stabilization is not possible for meta-attack, which explains the strong ortho-, para-directing nature of halogens.

Nucleophilic Substitution Reactions Involving Aryl and Alkyl Halogen Sites

The structure of this compound features two distinct carbon-halogen bonds: a C(sp²)-Br bond on the aromatic ring and a C(sp³)-Cl bond on the alkyl side chain. These sites exhibit different reactivities toward nucleophiles, allowing for selective functionalization.

The reactivity difference between the aryl bromide and the primary alkyl chloride is substantial.

Alkyl Chloride: The chlorine atom is attached to a primary sp³-hybridized carbon atom. This site is susceptible to nucleophilic substitution, primarily through an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. universalclass.commasterorganicchemistry.com In an Sₙ2 reaction, a nucleophile attacks the carbon atom, and the leaving group (chloride) departs in a single, concerted step. This reaction is generally favored by strong nucleophiles and polar aprotic solvents.

Aryl Bromide: Aryl halides are generally unreactive toward Sₙ2 reactions because the carbon of the C-Br bond is sterically shielded by the benzene ring from the required backside attack. chempedia.info They are also resistant to Sₙ1 reactions due to the instability of the resulting aryl cation. quora.comquora.com Nucleophilic substitution on the aromatic ring typically occurs via a Nucleophilic Aromatic Substitution (SₙAr) mechanism. This pathway requires the presence of strong electron-withdrawing groups on the ring to activate it for attack. libretexts.org

Given these differences, selective substitution is highly feasible. Under typical Sₙ2 conditions (e.g., with nucleophiles like iodide, cyanide, or azide in a solvent like acetone or DMSO), the primary alkyl chloride is expected to react preferentially, leaving the aryl bromide untouched. Conversely, conditions that favor SₙAr (strong nucleophiles and activating groups on the ring) would be needed to target the bromine atom.

| Feature | Alkyl Chloride Site (-(CH₂)₃Cl) | Aryl Bromide Site (-Br) |

|---|---|---|

| Carbon Hybridization | sp³ | sp² |

| Plausible Mechanism | Sₙ2 | SₙAr (if activated) |

| Relative Reactivity | Generally higher under standard conditions | Generally lower, requires activation |

| Steric Hindrance | Low (primary carbon) | High for Sₙ2 (backside attack blocked) |

For a Nucleophilic Aromatic Substitution (SₙAr) reaction to occur at the C4 (bromo) position, the ring must be "activated" by electron-withdrawing groups. The SₙAr mechanism involves two steps:

Nucleophilic Attack: A nucleophile attacks the carbon bearing the leaving group (bromine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. This is the rate-determining step. ck12.orglibretexts.org

Loss of Leaving Group: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored.

The fluorine atom at the C2 position plays a significant role in this process. Due to its high electronegativity, fluorine exerts a powerful inductive electron-withdrawing effect (-I). This effect helps to stabilize the negative charge of the Meisenheimer intermediate, particularly when the activating group is ortho or para to the site of attack. In this molecule, the fluorine is ortho to the C1-alkyl group and meta to the C4-bromo group. While its effect is strongest at the ortho and para positions, the inductive withdrawal still helps to lower the energy of the transition state for nucleophilic attack at C4, thereby increasing the ring's susceptibility to SₙAr compared to a non-fluorinated analogue. In SₙAr reactions, the bond strength of the leaving group is less critical because the C-X bond is broken in the fast, second step. The rate is determined by the stability of the intermediate, which is enhanced by the inductive effect of electronegative atoms like fluorine. stackexchange.com

Metal-Mediated Functionalizations and Cross-Coupling Transformations

The aryl bromide functionality in this compound is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this context. The reactivity of aryl halides in these reactions generally follows the order Ar-I > Ar-Br > Ar-Cl >> Ar-F, making the C-Br bond the primary site for oxidative addition to a low-valent metal catalyst like Palladium(0). nih.gov

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.org It is a powerful method for forming biaryl structures or connecting the aromatic ring to alkyl, alkenyl, or alkynyl groups. ugr.esikm.org.my

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl bromide with an alkene, catalyzed by palladium. wikipedia.orgorganic-chemistry.org It results in the formation of a substituted alkene, where the aryl group has been added across the double bond.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. It is a reliable method for synthesizing aryl-alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine.

In all these transformations, the much greater reactivity of the C(sp²)-Br bond compared to the C(sp³)-Cl and C(sp²)-F bonds allows for highly selective functionalization at the C4 position. The reaction conditions can be tuned to leave the chloropropyl and fluoro substituents intact.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | C-C | Palladium |

| Heck-Mizoroki | Alkene (e.g., R-CH=CH₂) | C-C | Palladium |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | C-C | Palladium/Copper |

| Buchwald-Hartwig | Amine (e.g., R₂NH) | C-N | Palladium |

Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations

The aryl bromide moiety of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.com Biaryl compounds, which are key structures in pharmaceuticals and materials science, are common products of this reaction. tcichemicals.com

Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle, the Suzuki-Miyaura reaction occurs chemoselectively at the aromatic position. nih.gov This allows for the synthesis of a wide array of biaryl derivatives while preserving the 3-chloropropyl chain for subsequent functionalization.

Table 1: Representative Suzuki-Miyaura Reactions

| Boronic Acid Partner | Catalyst System | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Phenyl-1-(3-chloropropyl)-2-fluorobenzene |

| 4-Vinylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 4-(4-Vinylphenyl)-1-(3-chloropropyl)-2-fluorobenzene |

Beyond the Suzuki-Miyaura reaction, the aryl bromide can participate in other related palladium-catalyzed C-C bond formations, such as the Heck reaction (with alkenes), Sonogashira coupling (with terminal alkynes), and Stille coupling (with organostannanes), further broadening its synthetic utility.

Grignard and Organolithium Reagent Chemistry

The formation of organometallic reagents provides a powerful avenue for creating carbon-based nucleophiles. This compound can be converted into a Grignard reagent or an organolithium species. The reactivity of halides in these formations increases in the order Cl < Br < I, ensuring that the reaction occurs selectively at the aryl bromide position. libretexts.org

Treatment with magnesium metal in an ether solvent like THF or diethyl ether will yield the corresponding aryl Grignard reagent. libretexts.org Similarly, reaction with an excess of lithium metal (at least two equivalents) leads to the formation of the organolithium compound. youtube.com These reagents are potent nucleophiles and strong bases that react readily with a variety of electrophiles, most commonly carbonyl compounds. libretexts.orgwikipedia.org For instance, reaction with an aldehyde or ketone produces a secondary or tertiary alcohol, respectively. wikipedia.org

It is crucial to use dry solvents and glassware, as these organometallic reagents are highly sensitive to water and other protic functional groups. libretexts.orgmasterorganicchemistry.com

Table 2: Synthesis and Reactions of Organometallic Derivatives

| Reagent | Formation Conditions | Electrophile | Product |

|---|---|---|---|

| Grignard Reagent | Mg, THF | Acetone | 2-(4-(3-Chloropropyl)-3-fluorophenyl)propan-2-ol |

| Organolithium | 2 Li, Hexane (B92381) | CO₂ then H₃O⁺ | 4-(3-Chloropropyl)-3-fluorobenzoic acid |

Palladium- and Copper-Catalyzed Reactions for Diverse Derivatization

The synthetic utility of the aryl bromide in this compound extends to carbon-heteroatom bond-forming reactions, often catalyzed by palladium or copper complexes. These reactions are fundamental for introducing nitrogen and oxygen functionalities, which are prevalent in biologically active molecules.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of C-N bonds by reacting the aryl bromide with primary or secondary amines. This method is highly versatile and tolerates a wide range of functional groups. Similarly, the Buchwald-Hartwig etherification enables the synthesis of diaryl ethers through coupling with alcohols or phenols.

Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative and sometimes complementary approach for forming C-N, C-O, and C-S bonds, particularly in cases where palladium catalysts are less effective.

Table 3: Palladium- and Copper-Catalyzed Heteroatom Coupling

| Reaction Type | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | N-(4-(3-Chloropropyl)-3-fluorophenyl)aniline |

| Buchwald-Hartwig Etherification | Phenol | Pd(OAc)₂, RuPhos, K₂CO₃ | 1-(3-Chloropropyl)-2-fluoro-4-phenoxybenzene |

Radical Reaction Pathways and their Synthetic Utility

While ionic pathways often dominate the chemistry of this compound, radical reactions offer alternative synthetic routes. The carbon-bromine bond is significantly weaker than the C-Cl, C-F, and C-H bonds in the molecule, making it the most likely site for homolytic cleavage to initiate radical processes.

For example, under radical conditions (e.g., using AIBN as an initiator and tributyltin hydride as a radical mediator), the aryl bromide can be reduced to an aryl radical. This intermediate can then be trapped or undergo further reactions. One potential synthetic application is intramolecular radical cyclization. The aryl radical could, in principle, attack the alkyl chain, although the formation of a spirocyclic ring system would be required. More commonly, the aryl radical would abstract a hydrogen atom from the hydride source to yield 1-(3-chloropropyl)-2-fluorobenzene.

Furthermore, reactions involving hydroxyl radicals or other radical species could lead to addition or substitution pathways, with the initial interaction likely occurring at the electron-rich aromatic ring or the susceptible C-Br bond. nih.gov

Applications of 4 Bromo 1 3 Chloropropyl 2 Fluorobenzene As a Versatile Synthetic Building Block

Role in the Construction of Complex Organic Architectures

The strategic placement of three distinct reactive handles on the 4-Bromo-1-(3-chloropropyl)-2-fluorobenzene scaffold makes it an exceptionally useful starting material for the construction of complex organic architectures. The bromine atom is amenable to a variety of cross-coupling reactions, the chloropropyl chain allows for nucleophilic substitution or the formation of cyclic structures, and the fluorine atom can influence the reactivity of the aromatic ring and the properties of the resulting molecules.

The differential reactivity of the C-Br and C-Cl bonds is a key feature that synthetic chemists exploit. The aryl C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, compared to the alkyl C-Cl bond. This allows for the selective introduction of a wide range of substituents at the 4-position of the benzene (B151609) ring while leaving the chloropropyl chain intact for subsequent transformations.

For instance, a Suzuki coupling reaction can be employed to introduce a new aryl or heteroaryl group, thereby constructing a biaryl scaffold. The remaining chloropropyl group can then be utilized to introduce a nitrogen-containing heterocycle through a cyclization reaction with a suitable amine, leading to the formation of complex, polycyclic systems that are often found in biologically active compounds.

Utility in Multistep Total Synthesis Strategies for Complex Scaffolds

In the realm of total synthesis, where the goal is to construct complex natural products or designed molecules from simple starting materials, this compound can serve as a crucial starting fragment. Its pre-installed functionalities can be strategically unveiled and elaborated throughout a lengthy synthetic sequence.

The bromofluorophenyl moiety can be a key component of a larger target molecule, and the chloropropyl chain provides a convenient handle for annulation reactions to build additional rings. For example, in a hypothetical total synthesis, the bromine atom could be converted to a boronic ester via a lithium-halogen exchange followed by reaction with a trialkyl borate. This boronic ester can then participate in a subsequent Suzuki coupling with another complex fragment. Following this key bond formation, the chloropropyl group could be converted to an azide, which can then undergo a [3+2] cycloaddition to form a triazole ring, a common feature in many pharmaceutical agents.

The table below illustrates a hypothetical reaction sequence showcasing the utility of this compound in a multistep synthesis.

| Step | Reaction Type | Reagents and Conditions | Product Functionality |

| 1 | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | Biaryl with intact chloropropyl chain |

| 2 | Nucleophilic Substitution | NaN₃, DMF, 60°C | Azidopropyl side chain |

| 3 | Huisgen Cycloaddition | Terminal alkyne, Cu(I) catalyst, THF | Triazole ring formation |

| 4 | Further Functionalization | Various | Elaboration of the complex scaffold |

Precursor for Advanced Ligands and Catalysts in Homogeneous and Heterogeneous Systems

Alternatively, the chloropropyl chain can be functionalized with other coordinating groups, such as amines or pyridyls, to create bidentate or pincer-type ligands. These ligands can then be complexed with various transition metals to form catalysts for a wide range of organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. The presence of the fluorine atom can modulate the electronic properties of the ligand, which in turn can influence the activity and selectivity of the resulting metal catalyst.

Integration into Material Science Precursors and Polymeric Frameworks

The unique electronic and physical properties imparted by the bromo- and fluoro-substituents make this compound an attractive building block for advanced materials. For example, it can be used as a monomer in polymerization reactions. The bromine atom can be converted to a variety of polymerizable groups, such as a vinyl or an ethynyl group, through cross-coupling reactions. The resulting monomer can then be polymerized to form polymers with tailored properties, such as high thermal stability, flame retardancy, and specific optoelectronic characteristics.

Furthermore, the chloropropyl chain can be used to graft the molecule onto surfaces or to cross-link polymer chains, leading to the formation of robust and functional materials. For instance, the compound could be used to modify the surface of electrodes in electronic devices to improve their performance and stability. In another application, it could be incorporated into the structure of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to introduce specific functionalities and to tune the porosity and surface area of these materials for applications in gas storage, separation, and catalysis.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the precise structural determination of 4-Bromo-1-(3-chloropropyl)-2-fluorobenzene in solution. A combination of one-dimensional and multidimensional NMR experiments, along with the observation of different nuclei, allows for a complete assignment of all proton and carbon signals and provides insights into the molecule's conformation.

Advanced 1D NMR Techniques (e.g., Selective TOCSY, Pure Shift NMR)

While standard 1D ¹H and ¹³C NMR provide fundamental information, advanced techniques can offer enhanced resolution and specific structural details. For a molecule like this compound, with potential for overlapping signals in the aromatic region, Pure Shift NMR can be employed to collapse complex multiplets into singlets, thereby significantly increasing spectral resolution and facilitating the accurate measurement of chemical shifts.

Selective Total Correlation Spectroscopy (TOCSY) can be utilized to selectively excite a specific proton resonance and observe all the protons within its spin system. For instance, selective irradiation of one of the methylene (B1212753) protons in the chloropropyl chain would allow for the unambiguous identification of all other protons in that side chain, even in cases of severe signal overlap.

Multidimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for establishing the connectivity of atoms within the molecule. science.govslideshare.netsdsu.edu

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene groups of the chloropropyl chain (e.g., between H-1' and H-2', and between H-2' and H-3'). It would also show correlations between the aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the carbon signals of the aromatic ring and the chloropropyl side chain based on the previously assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly useful for connecting the chloropropyl side chain to the aromatic ring. For example, correlations would be expected between the protons of the methylene group attached to the ring (H-1') and the quaternary carbon C-1, as well as the adjacent aromatic carbons C-2 and C-6.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. researchgate.net For instance, NOESY could reveal spatial proximity between the protons of the first methylene group of the side chain (H-1') and the aromatic proton at position 6.

Multinuclear NMR for Halogenated Systems (e.g., ¹³C, ¹⁹F, ¹H NMR)

The presence of fluorine in this compound makes ¹⁹F NMR a valuable tool. rsc.org Fluorine is a spin-1/2 nucleus with 100% natural abundance, providing high sensitivity.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the three methylene groups of the chloropropyl chain. The aromatic protons would appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F couplings. The methylene protons would likely appear as triplets or more complex multiplets.

¹³C NMR: The carbon NMR spectrum would display signals for the six aromatic carbons and the three carbons of the alkyl chain. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the halogen substituents. chemicalbook.comorganicchemistrydata.orgchemicalbook.com The carbon directly bonded to fluorine would show a large one-bond ¹J(C-F) coupling constant.

¹⁹F NMR: The ¹⁹F NMR spectrum would exhibit a single resonance for the fluorine atom, which would be split by couplings to the neighboring aromatic protons. The chemical shift of the fluorine signal provides information about its electronic environment. spectrabase.com

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-3 | 7.3 - 7.5 | C-1, C-4, C-5 | |

| H-5 | 7.1 - 7.3 | C-1, C-3, C-4 | |

| H-6 | 7.0 - 7.2 | C-1, C-2, C-4, C-5 | |

| H-1' | 2.8 - 3.0 | C-1, C-2, C-6, C-2', C-3' | |

| H-2' | 2.0 - 2.2 | C-1', C-3' | |

| H-3' | 3.6 - 3.8 | C-1', C-2' | |

| C-1 | 135 - 140 | H-1', H-5, H-6 | |

| C-2 | 158 - 162 (d, ¹J(C-F) ≈ 245 Hz) | H-1', H-3, H-6 | |

| C-3 | 115 - 120 (d, ²J(C-F) ≈ 20 Hz) | H-5 | |

| C-4 | 118 - 122 | H-3, H-5, H-6 | |

| C-5 | 130 - 135 | H-3 | |

| C-6 | 128 - 132 (d, ³J(C-F) ≈ 5 Hz) | H-1' | |

| C-1' | 30 - 35 | H-2', H-3' | |

| C-2' | 32 - 37 | H-1', H-3' | |

| C-3' | 44 - 48 | H-1', H-2' |

Note: Predicted chemical shifts are estimations based on analogous structures and substituent effects. Actual values may vary. 'd' denotes a doublet due to C-F coupling.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition of this compound. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns, serves as a clear indicator in the mass spectrum. libretexts.org

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive isotopic cluster for the molecular ion peak (M⁺). The spectrum will show peaks at M, M+2, and M+4, with relative intensities determined by the isotopic abundances of both halogens. docbrown.info

Fragmentation Analysis: Electron ionization (EI) HRMS will induce fragmentation of the molecule. Common fragmentation pathways for halogenated aromatic compounds include: nih.govresearchgate.netlibretexts.org

Loss of the halogen atoms: Cleavage of the C-Br and C-Cl bonds is a common fragmentation pathway.

Benzylic cleavage: Fission of the bond between the first and second carbon of the propyl chain is expected, leading to a stable benzylic cation.

McLafferty rearrangement: If applicable, this rearrangement could lead to the loss of a neutral molecule.

Loss of the chloropropyl chain: Cleavage of the bond between the aromatic ring and the side chain.

Expected Fragmentation Pattern in HRMS

| m/z (Fragment Ion) | Possible Structure/Loss |

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster |

| [M - Cl]⁺ | Loss of a chlorine radical |

| [M - Br]⁺ | Loss of a bromine radical |

| [M - C₃H₆Cl]⁺ | Loss of the chloropropyl radical |

| [C₆H₃BrF-CH₂]⁺ | Benzylic cation |

| [C₃H₆Cl]⁺ | Chloropropyl cation |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govbath.ac.uknih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles, offering a definitive picture of its molecular conformation.

Elucidation of Molecular Conformation and Packing in Crystal Lattices

The crystal structure would reveal the preferred conformation of the chloropropyl side chain relative to the substituted benzene ring. The torsion angles around the C(aromatic)-C(alkyl) bond would be of particular interest.

The packing of the molecules in the crystal lattice is governed by intermolecular interactions. researchgate.net For this compound, several types of interactions are expected to play a role in the crystal packing:

Halogen-halogen interactions: Interactions between bromine and chlorine atoms on adjacent molecules can influence the packing arrangement.

π-π stacking: The aromatic rings may stack on top of each other, contributing to the stability of the crystal lattice.

C-H···π interactions: Hydrogen atoms from the alkyl chain or the aromatic ring can interact with the electron-rich π-system of a neighboring benzene ring.

C-H···F and C-H···Cl/Br interactions: Weak hydrogen bonds involving the halogen atoms as acceptors are also possible. semanticscholar.org

The analysis of the crystal packing provides valuable information on the supramolecular assembly and the nature of the non-covalent forces that dictate the solid-state architecture of the compound.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding)

The specific crystal structure and, consequently, the intermolecular interactions of this compound are not extensively detailed in publicly available literature. However, based on its molecular structure, which features three distinct halogen atoms (bromine, chlorine, and fluorine), a theoretical analysis of its potential intermolecular forces can be made, with a primary focus on halogen bonding.

Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region, known as a σ-hole, on a halogen atom in one molecule attracts a nucleophilic region (like a lone pair on a heteroatom or a π-system) in an adjacent molecule. nih.gov The strength of this interaction typically increases with the polarizability of the halogen atom, following the trend F << Cl < Br < I. mdpi.com

In the context of this compound, the bromine atom is the most likely candidate to act as a potent halogen bond donor due to its high polarizability. The C-Br bond would induce a positive σ-hole on the bromine atom, allowing it to interact with electron-rich sites on neighboring molecules. The chlorine atom can also participate as a halogen bond donor, although its capacity is generally weaker than that of bromine. Fluorine, being highly electronegative and having low polarizability, rarely acts as a halogen bond donor. mdpi.com

Potential halogen bonding interactions within a crystal lattice of this compound could include:

Br···Cl/Br···F/Br···Br Interactions: The bromine atom (as a donor) could interact with the electronegative chlorine or fluorine atoms on another molecule (as acceptors). Type II Br···Br interactions, where the C-Br bond angle to the interacting bromine is near 90°, are also plausible and have been observed in other brominated compounds. researchgate.net

Br···π Interactions: The bromine atom could interact with the π-system of the fluorobenzene (B45895) ring of a neighboring molecule. mdpi.com

Other Weak Interactions: Beyond halogen bonding, the crystal packing would also be stabilized by other non-covalent forces, such as π-π stacking of the aromatic rings and weaker C-H···halogen contacts. smolecule.com

Table 1: Potential Halogen Bonding Interactions in this compound

| Halogen Bond Donor | Potential Acceptor | Interaction Type | Expected Characteristics |

| C-Br | Halogen (Cl, F), π-system | R-Br···A | Strongest halogen bond donor in the molecule. Highly directional. |

| C-Cl | Halogen (Br, F), π-system | R-Cl···A | Weaker donor capability compared to bromine. Can form Type I and Type II contacts. researchgate.net |

| C-F | Halogen (Br, Cl) | R-F···A | Very weak to non-existent as a halogen bond donor. mdpi.com |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their characteristic vibrational modes. While specific, experimentally recorded spectra for this compound are not widely published, a detailed analysis of its expected vibrational frequencies can be compiled based on known data for analogous halogenated aromatic and aliphatic compounds. researchgate.netresearchgate.net

The vibrational spectrum can be divided into several key regions corresponding to specific functional groups:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the 3100-3000 cm⁻¹ region. core.ac.uk These bands are typically of weak to medium intensity in the IR spectrum.

Aliphatic C-H Stretching: The methylene (-CH₂-) groups of the 3-chloropropyl chain will exhibit symmetric and asymmetric stretching vibrations between 3000 cm⁻¹ and 2850 cm⁻¹. researchgate.net

C-C Stretching (Aromatic Ring): The stretching vibrations within the benzene ring typically produce a series of characteristic sharp bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these peaks.

C-Halogen Stretching: The vibrations corresponding to the carbon-halogen bonds are found in the fingerprint region of the spectrum and are crucial for confirming the presence of the halogen substituents.

C-F Stretching: This vibration is expected to produce a strong band in the IR spectrum, typically in the 1270-1200 cm⁻¹ range. core.ac.uk

C-Cl Stretching: The C-Cl stretching vibration for the aliphatic chloropropyl group is anticipated in the 800-600 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected at a lower frequency, generally in the 650-500 cm⁻¹ range, due to the larger mass of the bromine atom. researchgate.net

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict and assign these vibrational frequencies with high accuracy, complementing experimental data. researchgate.netbanglajol.info

Table 2: Predicted Vibrational Mode Assignments for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| CH₂ Bending (Scissoring) | ~1470 - 1440 | Medium | Medium |

| C-F Stretch | 1270 - 1200 | Strong | Weak |

| Aromatic C-H In-Plane Bend | 1300 - 1000 | Medium | Medium-Weak |

| C-Cl Stretch (Aliphatic) | 800 - 600 | Medium-Strong | Strong |

| C-Br Stretch | 650 - 500 | Strong | Strong |

| Aromatic Ring Bending | < 700 | Medium | Medium |

Computational and Theoretical Investigations of 4 Bromo 1 3 Chloropropyl 2 Fluorobenzene

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations offer a powerful lens through which to examine the intricate details of molecular structure and bonding. By employing sophisticated theoretical models, a detailed picture of the electronic environment of 4-Bromo-1-(3-chloropropyl)-2-fluorobenzene can be constructed.

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For this compound, DFT calculations at the B3LYP/6-311G++(d,p) level of theory would be employed to determine its most stable three-dimensional arrangement, or geometry optimization. nih.gov This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.

The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles. For instance, the C-Br, C-F, and C-Cl bond lengths are expected to be influenced by the electronic effects of the substituents on the benzene (B151609) ring. The presence of the electronegative fluorine and bromine atoms directly on the aromatic ring will inductively withdraw electron density, which can affect the aromatic system and the attached chloropropyl side chain. nih.gov

Orbital analysis, based on the optimized geometry, provides insights into the distribution of electrons within the molecule. The calculations would detail the composition of the molecular orbitals from the constituent atomic orbitals, offering a basis for understanding the molecule's reactivity and spectroscopic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. wuxibiology.com The HOMO is the orbital from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept an electron from a nucleophile. wuxibiology.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly on the carbon atoms bearing the bromine and fluorine substituents. The LUMO, conversely, is anticipated to have significant contributions from the antibonding orbitals of the C-Cl bond in the chloropropyl side chain and the aromatic ring. utdallas.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. lew.ro

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 5.90 |

Note: These are hypothetical values based on trends observed in similar substituted aromatic compounds.

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution within a molecule. nih.gov These maps are valuable for predicting how a molecule will interact with other charged or polar species. numberanalytics.com In the ESP map of this compound, regions of negative electrostatic potential (typically colored red or orange) are expected around the electronegative fluorine and chlorine atoms, indicating areas susceptible to electrophilic attack. walisongo.ac.id Conversely, regions of positive electrostatic potential (colored blue) are likely to be found around the hydrogen atoms of the aromatic ring and the alkyl chain, representing sites prone to nucleophilic interaction. youtube.com

Reaction Mechanism Prediction and Energy Profile Analysis

Computational chemistry provides powerful tools for elucidating the pathways of chemical reactions, including the identification of transient species like transition states and the calculation of the energy barriers that govern reaction rates.

The chloropropyl side chain of this compound presents a likely site for nucleophilic substitution reactions. For example, the reaction with a nucleophile (Nu⁻) would proceed via a transition state where the C-Cl bond is partially broken and the C-Nu bond is partially formed. DFT calculations can be used to locate the geometry of this transition state and to calculate its energy.

The activation energy (Ea) for the reaction is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. Computational modeling of this process would provide a quantitative estimate of the activation energy, offering valuable insights into the reactivity of the chloropropyl group.

This compound possesses multiple potentially reactive sites, leading to questions of chemoselectivity and regioselectivity. For instance, in reactions with a strong nucleophile, will the substitution occur at the chloropropyl chain, or will an aromatic substitution reaction take place? Furthermore, in the case of electrophilic aromatic substitution, which position on the benzene ring will be most reactive?

Computational analysis of the transition states for different possible reaction pathways can predict the most likely outcome. By comparing the activation energies for nucleophilic attack on the chloropropyl chain versus various positions on the aromatic ring, the chemoselectivity can be determined. Similarly, by calculating the activation energies for electrophilic attack at the different available positions on the benzene ring, the regioselectivity of such reactions can be predicted. The directing effects of the bromo and fluoro substituents, which are generally ortho, para-directing but deactivating, would be quantitatively assessed through these calculations. wuxibiology.com

Conformational Analysis and Molecular Dynamics Simulations

The flexible three-carbon chain of the chloropropyl group allows for multiple spatial arrangements, or conformations. Understanding the conformational preferences of this compound is important as different conformers can have different energies and reactivities.

Conformational analysis involves systematically exploring the potential energy surface of the molecule as a function of the rotation around its single bonds. This can be achieved by performing a series of constrained geometry optimizations where specific dihedral angles are fixed at different values. The results of such an analysis would reveal the most stable conformers and the energy barriers between them. For the chloropropyl chain, gauche and anti conformations are expected to be the most significant low-energy structures.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and provide information about the relative populations of different conformers and the rates of interconversion between them.

Prediction of Structure-Reactivity Relationships and Spectroscopic Parameters

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules like this compound. Although specific theoretical studies dedicated exclusively to this compound are not readily found in publicly available literature, its structure-reactivity relationships and spectroscopic parameters can be reliably predicted using well-established quantum chemical methods. Density Functional Theory (DFT) is a principal tool for such investigations, offering a balance between computational cost and accuracy. researchgate.net Methodologies like DFT, often employing hybrid functionals such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are standard for optimizing molecular geometry and calculating a wide array of molecular properties. researchgate.netirjweb.com

Molecular Geometry and Electronic Properties

The first step in a computational study is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. From this optimized geometry, key electronic properties that govern the molecule's reactivity can be determined.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. irjweb.commdpi.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. irjweb.com For a molecule like this compound, the electron-withdrawing nature of the fluorine, chlorine, and bromine atoms would be expected to influence these energy levels significantly.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, providing a guide to its reactive sites. globalresearchonline.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. globalresearchonline.net In this compound, the electronegative halogen atoms and the aromatic ring would create distinct regions of varying electrostatic potential, guiding intermolecular interactions.

Global Reactivity Descriptors: Based on HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I+A)/2): The power of an atom to attract electrons to itself. irjweb.com

Chemical Hardness (η = (I-A)/2): Resistance to change in electron distribution. irjweb.comirjweb.com Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Electrophilicity Index (ω = χ²/(2η)): A measure of the energy lowering of a molecule when it accepts electrons. irjweb.com

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.50 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | -0.85 | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap | ΔE | 5.65 | Indicates molecular stability and reactivity. |

| Ionization Potential | I | 6.50 | Energy required to remove an electron. |

| Electron Affinity | A | 0.85 | Energy released upon gaining an electron. |

| Chemical Hardness | η | 2.83 | Resistance to deformation of electron cloud. |

| Electronegativity | χ | 3.68 | Measure of electron-attracting ability. |

| Electrophilicity Index | ω | 2.39 | Propensity to accept electrons. |

Prediction of Spectroscopic Parameters

Computational methods are also extensively used to predict various types of spectra, which can aid in the structural elucidation and characterization of new compounds.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. ijesrr.orgesisresearch.org By analyzing the computed vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as C-H stretching, C=C ring modes, or C-Halogen bond vibrations. njit.edu For substituted benzenes, characteristic ring mode peaks typically appear in the 1620-1400 cm⁻¹ region, while intense C-H out-of-plane bending vibrations are found between 1000 and 700 cm⁻¹. spectroscopyonline.com Calculated frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations, leading to excellent agreement with experimental data. ijesrr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a vital application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov These theoretical shielding values can then be converted into chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane) and often applying a linear scaling factor to improve accuracy. nih.govgithub.io Such predictions are invaluable for assigning complex spectra and confirming molecular structures.

| Parameter | Predicted Value | Assignment/Region |

|---|---|---|

| ¹³C NMR Chemical Shift (C-Br) | ~118 ppm | Aromatic carbon bonded to Bromine |

| ¹³C NMR Chemical Shift (C-F) | ~160 ppm (JC-F ≈ 250 Hz) | Aromatic carbon bonded to Fluorine |

| ¹H NMR Chemical Shift (Ar-H) | 7.0 - 7.5 ppm | Aromatic protons |

| ¹H NMR Chemical Shift (-CH₂Cl) | ~3.6 ppm | Methylene (B1212753) group adjacent to Chlorine |

| IR Frequency (C-H Stretch, Aromatic) | 3100 - 3000 cm⁻¹ | Stretching vibration of aromatic C-H bonds |

| IR Frequency (C=C Stretch, Aromatic) | 1620 - 1400 cm⁻¹ | Aromatic ring stretching modes |

| IR Frequency (C-Cl Stretch) | 800 - 600 cm⁻¹ | Stretching vibration of the alkyl C-Cl bond |

| UV-Vis Absorption Max (λmax) | ~275 nm | π → π* transition in the benzene ring |

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic excitation energies and, consequently, the UV-Visible absorption spectrum. libretexts.org These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as the π → π* transitions characteristic of the benzene ring. libretexts.org The substitution pattern on the aromatic ring, including the presence of halogens, would be predicted to cause shifts in these absorption bands compared to unsubstituted benzene.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polysubstituted benzenes like 4-Bromo-1-(3-chloropropyl)-2-fluorobenzene traditionally involves multi-step processes that can be resource-intensive. libretexts.orglibretexts.orgyoutube.com Future research is increasingly focused on developing greener and more sustainable synthetic routes. Key areas of investigation include the adoption of flow chemistry, the use of environmentally benign solvents and reagents, and the exploration of biocatalytic methods.

Flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. vapourtec.comresearchgate.net The application of continuous flow reactors to the synthesis of this compound could streamline its production, reduce waste, and allow for easier scale-up.

In line with the principles of green chemistry, researchers are exploring the use of less hazardous solvents and reagents. uni-lj.sinih.govroyalsocietypublishing.org This includes replacing traditional chlorinated solvents with greener alternatives like ionic liquids or supercritical fluids. Furthermore, the development of catalytic methods that avoid the use of stoichiometric amounts of toxic reagents is a high priority. For instance, the use of solid acid catalysts or phase transfer catalysts could lead to more environmentally friendly processes. researchgate.net

Biocatalysis, utilizing enzymes to perform specific chemical transformations, is another promising avenue. manchester.ac.ukmanchester.ac.uksemanticscholar.org Halogenase enzymes, which can regioselectively introduce halogen atoms onto aromatic rings, could offer a highly selective and environmentally friendly alternative to traditional halogenation methods. nih.govdtu.dk

| Aspect of Synthesis | Traditional Approach | Potential Sustainable Alternative | Anticipated Benefits |

|---|---|---|---|

| Reaction Conditions | Batch processing | Continuous flow chemistry | Improved safety, scalability, and efficiency vapourtec.comresearchgate.net |

| Solvents | Chlorinated solvents | Ionic liquids, supercritical fluids, or solvent-free conditions | Reduced environmental impact and toxicity royalsocietypublishing.org |

| Reagents | Stoichiometric and potentially hazardous reagents | Catalytic systems (e.g., solid acids, phase transfer catalysts) | Increased atom economy and reduced waste researchgate.netsemanticscholar.org |

| Halogenation | Classical electrophilic halogenation | Biocatalysis with halogenase enzymes | High regioselectivity and milder reaction conditions manchester.ac.ukmanchester.ac.uksemanticscholar.orgnih.gov |

Exploration of Expanded Applications in Interdisciplinary Fields

The structural features of this compound make it a promising candidate for a range of applications beyond its current use as a synthetic intermediate. The presence of bromo and fluoro substituents can influence the electronic properties and lipophilicity of molecules, while the chloropropyl chain provides a reactive handle for further chemical modifications.

In medicinal chemistry , this compound could serve as a key building block for the synthesis of novel therapeutic agents. Halogenated aromatic moieties are found in a significant number of pharmaceuticals and can enhance biological activity. manchester.ac.uksemanticscholar.org The chloropropyl side chain can be readily converted to other functional groups, allowing for the creation of a diverse library of compounds for screening against various biological targets. For example, it could be used in the synthesis of novel kinase inhibitors or receptor antagonists. researchgate.netacs.orgnih.gov

In materials science , the unique combination of a rigid aromatic core and a flexible alkyl chain makes this compound an interesting monomer for the synthesis of advanced polymers. These polymers could exhibit desirable properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics. Furthermore, its derivatives could be explored for applications in liquid crystals and organic light-emitting diodes (OLEDs).

In the field of agrochemicals , bromofluorobenzene derivatives are known to be important intermediates. wikipedia.orghpc-standards.comganeshremedies.com The development of new pesticides and herbicides often relies on the synthesis of novel halogenated organic molecules. The structural motifs present in this compound could be incorporated into new agrochemical candidates with improved efficacy and environmental profiles.

| Interdisciplinary Field | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Scaffold for novel drug candidates | Halogen substituents can enhance biological activity; the chloropropyl chain allows for diverse functionalization. manchester.ac.uksemanticscholar.orgcsfarmacie.cz |

| Materials Science | Monomer for specialty polymers and functional materials | The combination of a rigid aromatic core and a flexible side chain can impart unique properties like thermal stability and flame retardancy. |

| Agrochemicals | Intermediate for new pesticides and herbicides | Bromofluorobenzene derivatives are established precursors in agrochemical synthesis. wikipedia.orghpc-standards.comganeshremedies.com |

Integration of Advanced Automation and High-Throughput Techniques in Synthesis and Characterization

The optimization of reaction conditions for the synthesis of this compound and the exploration of its potential applications can be significantly accelerated through the use of advanced automation and high-throughput screening (HTS). nih.govnih.govjapsonline.com

Automated synthesis platforms can systematically vary reaction parameters such as temperature, pressure, catalyst loading, and reagent concentrations to rapidly identify the optimal conditions for maximizing yield and minimizing byproducts. merckmillipore.comchemistryworld.commedium.commit.edu This approach can drastically reduce the time and resources required for process development compared to traditional one-at-a-time experimentation.

Once synthesized, HTS techniques can be employed to screen libraries of derivatives of this compound for desired biological activities or material properties. sigmaaldrich.commdpi.com For example, in drug discovery, these libraries can be tested against a wide range of biological targets to identify potential "hits" for further development. nih.gov In materials science, HTS can be used to evaluate the properties of new polymers derived from this compound.

| Technique | Application to this compound | Key Parameters for Optimization/Screening |

|---|---|---|

| Automated Synthesis | Optimization of synthetic routes | Temperature, pressure, catalyst type and loading, reagent stoichiometry, reaction time |

| High-Throughput Screening (HTS) | Discovery of new applications | Biological activity (e.g., enzyme inhibition, receptor binding), material properties (e.g., thermal stability, conductivity) |

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, offering a complementary approach to experimental work. wikipedia.org For this compound, advanced computational modeling can be used to guide synthetic efforts and predict potential applications.